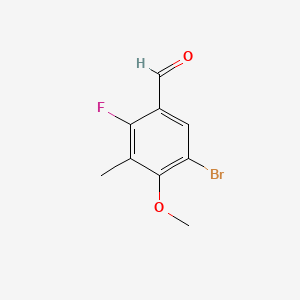

5-Bromo-2-fluoro-4-methoxy-3-methylbenzaldehyde

Description

Properties

IUPAC Name |

5-bromo-2-fluoro-4-methoxy-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-8(11)6(4-12)3-7(10)9(5)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPJHUUCEOZIQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1OC)Br)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-4-methoxy-3-methylbenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-4-methoxy-3-methylbenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-4-methoxy-3-methylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid.

Reduction: 5-Bromo-2-fluoro-4-methoxy-3-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-fluoro-4-methoxy-3-methylbenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-methoxy-3-methylbenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Bromo-2-fluoro-4-methoxy-3-methylbenzaldehyde with analogous halogenated benzaldehydes and related derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity

- Electron-Withdrawing vs. Electron-Donating Groups: The bromine and fluorine groups in the target compound reduce electron density at the aldehyde group, making it less reactive toward nucleophilic addition compared to non-halogenated benzaldehydes. However, the methoxy group at position 4 counterbalances this effect by donating electron density via resonance . In contrast, 4-Bromo-3-nitrobenzaldehyde (with a nitro group) exhibits significantly reduced nucleophilicity due to the strong electron-withdrawing nature of NO₂, limiting its utility in reactions requiring aldehyde activation .

- This contrasts with 5-Bromo-2-ethoxybenzaldehyde, where the ethoxy group at position 2 imposes less steric resistance .

Physicochemical Properties

- Solubility: The methoxy and methyl groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to purely halogenated derivatives like 3,4,5-Trifluorobenzaldehyde, which is more soluble in non-polar solvents .

- Thermal Stability :

Research Findings and Limitations

- Crystallographic Studies : Derivatives like 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran (from ) highlight how substituent positioning affects crystal packing and stability, suggesting similar structural analyses are needed for the target compound .

- Data Gaps: Limited experimental data (e.g., melting point, boiling point) for this compound in the provided evidence necessitates further empirical studies.

Biological Activity

5-Bromo-2-fluoro-4-methoxy-3-methylbenzaldehyde is a halogenated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including the presence of bromine and fluorine atoms, suggest it may interact with various biological targets, making it a candidate for further pharmacological exploration.

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H10BrF O2

- Molecular Weight : 273.09 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated benzaldehydes can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | E. coli |

| 3-Bromo-4-hydroxybenzaldehyde | 8 | Staphylococcus aureus |

| 4-Fluorobenzaldehyde | 12 | Pseudomonas aeruginosa |

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example, a study involving human colon cancer cells demonstrated that derivatives of halogenated benzaldehydes could induce apoptosis, potentially through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| U87MG (glioblastoma) | 15 | 24 |

| RKO (colon cancer) | 12 | 48 |

The biological activity of this compound may be attributed to its ability to form reactive intermediates that interact with cellular macromolecules such as proteins and nucleic acids. The halogen substituents can enhance the electrophilicity of the aldehyde group, facilitating nucleophilic attack by cellular components.

Case Studies

-

Study on Antimicrobial Activity :

A recent investigation into the antimicrobial properties of various substituted benzaldehydes found that compounds with bromine and fluorine substitutions showed enhanced activity against resistant bacterial strains. The study highlighted the potential use of these compounds in developing new antibiotics. -

Cytotoxicity in Cancer Research :

A comparative analysis involving several benzaldehyde derivatives revealed that those with halogen substitutions exhibited significant cytotoxicity against cancer cell lines. The study noted that the presence of bromine increased the compound's ability to penetrate cell membranes, thereby enhancing its therapeutic efficacy.

Q & A

Q. What are effective synthetic routes for 5-Bromo-2-fluoro-4-methoxy-3-methylbenzaldehyde, considering its substituent positions?

Methodological Answer: Synthesis typically involves sequential functionalization of a benzaldehyde precursor. Key steps include:

- Directed ortho-Metalation (DoM): Use a methoxy or methyl group as a directing group for regioselective bromination or fluorination. For example, lithiation of 2-fluoro-4-methoxy-3-methylbenzaldehyde followed by bromination at position 5 .

- Halogenation Strategies: Electrophilic bromination (e.g., using NBS or Br₂ with Lewis acids) may require protection of the aldehyde group to avoid side reactions .

- Purification: Column chromatography or recrystallization (as in ’s >98% purity protocols) ensures product integrity .

Q. How can NMR spectroscopy resolve overlapping signals from adjacent substituents in this compound?

Methodological Answer:

- ¹H NMR: Use high-field instruments (≥400 MHz) and 2D techniques (COSY, HSQC) to assign signals. The aldehyde proton (δ ~10 ppm) is diagnostic, while methoxy (δ ~3.8 ppm) and methyl (δ ~2.3 ppm) groups show distinct splitting patterns due to coupling with fluorine .

- ¹⁹F NMR: Identifies fluorine environments (δ ~-110 to -120 ppm for aromatic F) and confirms substitution patterns .

- Decoupling Experiments: Suppress splitting from fluorine to simplify ¹H spectra .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the aldehyde group’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects: The 3-methyl group creates steric hindrance, reducing accessibility for nucleophilic attacks. This necessitates bulky ligands in catalytic systems (e.g., Pd(OAc)₂ with SPhos) to enhance selectivity .

- Electronic Effects: Electron-withdrawing bromo and fluoro groups deactivate the aldehyde, slowing nucleophilic additions. However, they stabilize intermediates in Ullmann or Suzuki-Miyaura couplings, enabling aryl-aryl bond formation under mild conditions .

- Case Study: highlights similar compounds where trifluoromethyl groups enhance electrophilicity, suggesting analogous strategies for this aldehyde .

Q. What strategies mitigate competing side reactions during functionalization of the benzaldehyde core?

Methodological Answer:

- Protection/Deprotection: Temporarily protect the aldehyde as an acetal or imine during bromination/fluorination steps to prevent oxidation or nucleophilic degradation .

- Temperature Control: Low temperatures (-78°C) during lithiation reduce side reactions, as shown in ’s protocols for analogous bromofluorobenzaldehydes .

- Catalytic Optimization: Use Pd-mediated C-H activation to bypass pre-functionalization, minimizing steps and improving yield (e.g., as in ’s triazine coupling) .

Q. How can computational modeling predict regioselectivity in further derivatization of this compound?

Methodological Answer:

- DFT Calculations: Model Fukui indices or electrostatic potential maps to identify reactive sites. For example, the 5-bromo position may show higher electrophilicity for SNAr reactions .

- Docking Studies: Predict binding affinities if the compound is used as a pharmacophore intermediate, leveraging tools like AutoDock (as applied in ’s pharmaceutical research) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for Pd-catalyzed couplings involving this aldehyde?

Methodological Answer:

- Parameter Screening: Vary catalysts (e.g., PdCl₂ vs. Pd(PPh₃)₄), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (THF vs. DMF) to identify optimal conditions. notes that trifluoromethyl groups require polar aprotic solvents for higher yields .

- Side Reaction Analysis: Monitor byproducts via LC-MS. For example, aldol condensation may occur if the aldehyde is unprotected, necessitating in-situ protection .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive molecules?

Methodological Answer:

- Pharmaceutical Intermediates: Used in antiviral or anti-inflammatory drug synthesis (e.g., as in ’s benzoic acid derivatives). The bromo and fluoro groups enhance metabolic stability .

- Ligand Design: The aldehyde can be condensed with amines to form Schiff base ligands for metal catalysis, as demonstrated in ’s pyrazole-oxime complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.